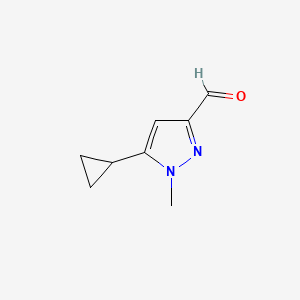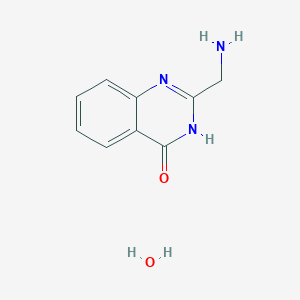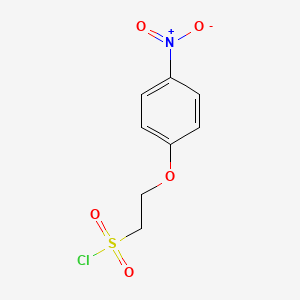![molecular formula C13H9N5 B2380335 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-39-8](/img/structure/B2380335.png)
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a compound with the molecular formula C13H9N5 . It has a molecular weight of 235.24 g/mol . The compound is also known by other names such as Bionet2_000235, Oprea1_258663, and HMS1364K15 .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The pyrazolo[3,4-d] pyrimidines have been synthesized by a three-step reaction starting with these precursors .Molecular Structure Analysis
The compound has a complex structure that includes both pyrazole and pyrimidine rings . The InChI string for the compound is InChI=1S/C13H9N5/c14-6-10-7-17-18-12(15)11(8-16-13(10)18)9-4-2-1-3-5-9/h1-5,7-8H,15H2 . The Canonical SMILES for the compound is C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)N .Chemical Reactions Analysis
The compound has been used in the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 235.08579531 g/mol . The Topological Polar Surface Area of the compound is 80 Ų . The compound has a Heavy Atom Count of 18 .Scientific Research Applications
Medicinal Chemistry and Drug Development
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored for its potential as a scaffold in drug design. Researchers have synthesized derivatives of this compound to target specific biological pathways. For instance:
- Kinase Inhibitors : Modifications of this core structure have yielded kinase inhibitors with promising anti-cancer and anti-inflammatory properties .
- Anticancer Agents : Some derivatives have demonstrated cytotoxic activity against cancer cells, making them candidates for further investigation in cancer therapy .
Antibacterial Activity
Studies have evaluated the antibacterial potential of 7-amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives. Notably:
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives, including “7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile”, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the development of more efficient protocols for the synthesis and functionalization of these compounds, as well as the exploration of their multiple applications .
Mechanism of Action
Target of Action
The primary targets of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been suggested that the compound may have antimicrobial activity , indicating that it could interfere with bacterial growth and replication pathways.
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas of active research .
Result of Action
Preliminary studies suggest that the compound may have antimicrobial activity , indicating that it could inhibit the growth of certain bacteria at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
7-amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c14-6-10-7-17-18-12(15)11(8-16-13(10)18)9-4-2-1-3-5-9/h1-5,7-8H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTOYHTWFIZGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B2380256.png)

![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)


![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)

![5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2380269.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2380274.png)
